3-(2,3-Difluorophenyl)benzoic acid
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Overview
Description
3-(2,3-Difluorophenyl)benzoic acid is a chemical compound that belongs to the class of benzoic acids substituted with fluorine atoms It is characterized by the presence of two fluorine atoms attached to the phenyl ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. In this method, a boronic acid derivative of 2,3-difluorophenyl is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and is tolerant of various functional groups.
Another approach involves the direct fluorination of a pre-synthesized phenylbenzoic acid derivative using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This method allows for the selective introduction of fluorine atoms at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and the availability of starting materials. Additionally, continuous flow chemistry techniques can be employed to enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or borane (BH3) in tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenylbenzoic acid derivatives.
Scientific Research Applications
3-(2,3-Difluorophenyl)benzoic acid has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)benzoic acid is primarily attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. The compound can inhibit or modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorobenzoic acid
- 2,4-Difluorophenylbenzoic acid
- 3,5-Difluorophenylbenzoic acid
Comparison
3-(2,3-Difluorophenyl)benzoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence its reactivity and interaction with biological targets compared to other difluorophenylbenzoic acid derivatives. For example, the 2,3-difluoro substitution pattern may result in different electronic and steric effects, affecting its chemical behavior and biological activity .
Properties
IUPAC Name |
3-(2,3-difluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDHPSTTZPHSLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683279 |
Source
|
Record name | 2',3'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-01-8 |
Source
|
Record name | 2',3'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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